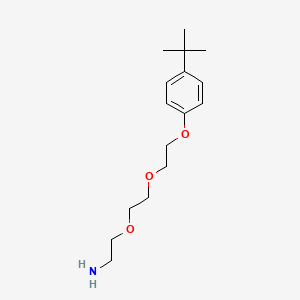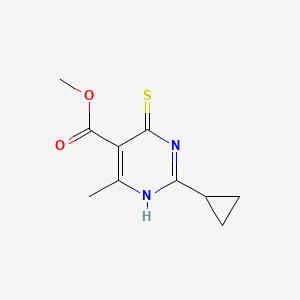
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that features a cyclopropyl group attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amino Acid Backbone Construction: The amino acid backbone can be constructed through Strecker synthesis or other amino acid synthesis methods.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the cyclopropyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the amino acid backbone.
科学研究应用
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biochemistry: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the cyclopropyl group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid.
Cyclopropylglycine: An amino acid with a cyclopropyl group, but lacking the imidazole ring.
Uniqueness
This compound is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-cyclopropyl-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c10-7(9(13)14)3-6-4-11-8(12-6)5-1-2-5/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI 键 |
YHLXUTXHTJWXHF-ZETCQYMHSA-N |
手性 SMILES |
C1CC1C2=NC=C(N2)C[C@@H](C(=O)O)N |
规范 SMILES |
C1CC1C2=NC=C(N2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)

![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)


![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)


![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
